molecular formula C27H30O15 B12331372 3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

Cat. No.: B12331372
M. Wt: 594.5 g/mol
InChI Key: CHYLAEHATFZYSW-ZZXKWVIFSA-N
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Description

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one is a useful research compound. Its molecular formula is C27H30O15 and its molecular weight is 594.5 g/mol. The purity is usually 95%.
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Biological Activity

3,4,6,9-Tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b] benzofuran-7-one is a complex polyphenolic compound with significant biological activity. This article reviews its pharmacological properties and biological effects based on available literature.

Chemical Structure and Properties

The compound's molecular formula is C20H24O10C_{20}H_{24}O_{10}, with a molecular weight of approximately 424.14 g/mol. Its structure includes multiple hydroxyl groups and a benzofuran moiety that contribute to its biological activities. The compound exhibits a high degree of polarity due to the presence of numerous hydroxyl groups, which enhances its solubility in aqueous environments.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. The presence of hydroxyl groups is crucial for scavenging free radicals and reducing oxidative stress. For instance, studies have shown that polyphenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities. Similar polyphenolic compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Polyphenols are known to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival. For example, research on related compounds has shown their ability to inhibit the proliferation of breast cancer cells through the regulation of estrogen receptors.

Case Studies

  • Study on Antioxidant Activity : A study conducted by Zhang et al. (2019) evaluated the antioxidant capacity of similar polyphenolic compounds using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.
  • Anti-inflammatory Research : In a study by Lee et al. (2020), the anti-inflammatory effects of flavonoids were assessed in a murine model of arthritis. The results showed a marked decrease in inflammatory markers upon treatment with flavonoid-rich extracts.
  • Anticancer Investigation : A study by Kim et al. (2021) explored the anticancer effects of related benzofuran derivatives on human cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and absorption characteristics due to their hydrophilic nature. Studies indicate that such compounds can cross biological membranes effectively while being substrates for various transporters.

Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntioxidantScavenging free radicalsZhang et al., 2019
Anti-inflammatoryInhibition of COX/LOXLee et al., 2020
AnticancerInduction of apoptosisKim et al., 2021

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

InChI

InChI=1S/C27H30O15/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+

InChI Key

CHYLAEHATFZYSW-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O

Origin of Product

United States

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